delta Sleep-inducing peptide, trp(1)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

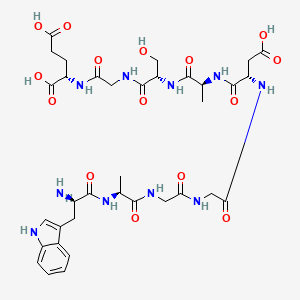

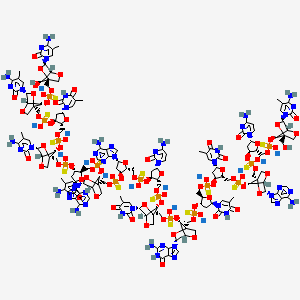

Delta Sleep-Inducing Peptide, trp(1)-, is a neuropeptide known for its ability to induce sleep. It was first isolated from the cerebral venous blood of rabbits in an induced state of sleep by the Swiss Schoenenberger-Monnier group in 1974 . The peptide has a sequence of amino acids: Tryptophan-Alanine-Glycine-Glycine-Aspartic acid-Alanine-Serine-Glycine-Glutamic acid . It is amphiphilic and has been found in various parts of the brain, including the hypothalamus, limbic system, and pituitary gland .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Delta Sleep-Inducing Peptide, trp(1)-, involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid, Tryptophan, to a resin. Subsequent amino acids are added sequentially using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine). The peptide is then cleaved from the resin using a mixture of trifluoroacetic acid, water, and scavengers .

Industrial Production Methods: Industrial production of Delta Sleep-Inducing Peptide, trp(1)-, follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are used to ensure precision and efficiency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability .

Chemical Reactions Analysis

Types of Reactions: Delta Sleep-Inducing Peptide, trp(1)-, undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the tryptophan residue, leading to the formation of kynurenine derivatives.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Amino acid residues in the peptide can be substituted to create analogues with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products:

Oxidation Products: Kynurenine derivatives.

Substitution Products: Various peptide analogues with modified amino acid sequences.

Scientific Research Applications

Delta Sleep-Inducing Peptide, trp(1)-, has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification.

Biology: Investigated for its role in sleep regulation and its presence in various tissues and fluids.

Industry: Utilized in the development of peptide-based drugs and as a research tool in neuropharmacology.

Mechanism of Action

Delta Sleep-Inducing Peptide, trp(1)-, exerts its effects through several mechanisms:

Molecular Targets: It interacts with NMDA receptors in the brain and stimulates acetyltransferase activity through alpha-1 receptors.

Pathways Involved: The peptide influences the MAPK cascade and is homologous to glucocorticoid-induced leucine zipper (GILZ), which prevents Raf-1 activation and inhibits ERK phosphorylation.

Comparison with Similar Compounds

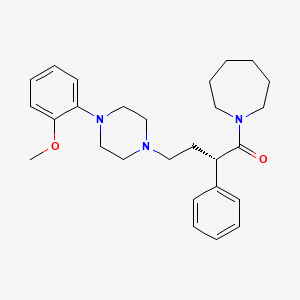

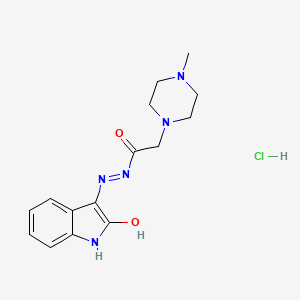

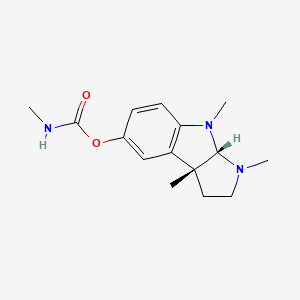

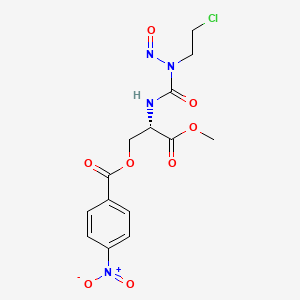

Delta Sleep-Inducing Peptide, trp(1)-, is unique due to its specific amino acid sequence and its ability to cross the blood-brain barrier. Similar compounds include:

Delta Sleep-Inducing Peptide analogues: These include peptides with slight modifications in the amino acid sequence, such as D-Valine or D-Tyrosine substitutions.

Other Sleep-Inducing Peptides: Compounds like melatonin and orexin, which also play roles in sleep regulation but have different structures and mechanisms of action.

Delta Sleep-Inducing Peptide, trp(1)-, stands out for its multifunctional regulatory properties and its potential therapeutic applications in various fields of research.

Properties

CAS No. |

77739-16-3 |

|---|---|

Molecular Formula |

C35H48N10O15 |

Molecular Weight |

848.8 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid |

InChI |

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20+,22-,23-,24-/m0/s1 |

InChI Key |

ZRZROXNBKJAOKB-RZSMDYNJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)